3,3'-Oxybis-1-propanol monobenzoate is an organic compound characterized by the molecular formula C13H18O4 and a molecular weight of approximately 238.28 g/mol. This compound is primarily used in organic synthesis and material science due to its unique chemical properties. It is synthesized through the esterification of 3,3'-oxydipropanol with benzoic acid, typically in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The resulting product is utilized in various applications, including coatings, adhesives, and as an intermediate in organic synthesis.
3,3'-Oxybis-1-propanol monobenzoate falls under the category of esters, which are derived from carboxylic acids and alcohols. Esters are known for their distinctive odors and are commonly found in fats and oils. This compound can be classified as a benzoate ester, which indicates that it contains a benzoic acid moiety.
The synthesis of 3,3'-Oxybis-1-propanol monobenzoate typically involves the following steps:
In an industrial context, continuous flow reactors may be employed to enhance the efficiency and yield of the esterification process. Advanced purification techniques like chromatography are also utilized to ensure high purity of the final product .
The molecular structure of 3,3'-Oxybis-1-propanol monobenzoate can be represented by its IUPAC name, which is 3-(3-hydroxypropoxy)propyl benzoate. The structural formula indicates that it comprises a benzoate group attached to a propanol moiety through an ether linkage.
3,3'-Oxybis-1-propanol monobenzoate can undergo several types of chemical reactions:
The primary mechanism of action for 3,3'-Oxybis-1-propanol monobenzoate involves hydrolysis into its constituent parts: 3,3'-oxydipropanol and benzoic acid. This hydrolysis can be catalyzed by esterases or occur under acidic or basic conditions.
Property | Data |
---|---|
Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | 3-(3-hydroxypropoxy)propyl benzoate |
InChI | InChI=1S/C13H18O4/c14-8-4-9-16-10-5-11-17-13(15)12-6-2-1-3-7-12/h1-3,6-7,14H,4-5,8-11H2 |
InChI Key | RNCWYKPVFDLWFI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)C(=O)OCCCOCCCO |
These properties indicate that 3,3'-Oxybis-1-propanol monobenzoate has a relatively low molecular weight compared to many polymers and exhibits characteristics typical of esters .
CAS No.: 3225-82-9
CAS No.: 16143-80-9
CAS No.: 73545-11-6
CAS No.: 2409072-20-2
CAS No.: 83864-14-6